molecular formula C11H12F4O B8441835 1-[2-Fluoro-4-(trifluoromethyl)-phenyl]butanol

1-[2-Fluoro-4-(trifluoromethyl)-phenyl]butanol

Cat. No.: B8441835
M. Wt: 236.21 g/mol
InChI Key: QGPUWROWKFUHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Fluoro-4-(trifluoromethyl)-phenyl]butanol is a useful research compound. Its molecular formula is C11H12F4O and its molecular weight is 236.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12F4O

Molecular Weight

236.21 g/mol

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]butan-1-ol

InChI

InChI=1S/C11H12F4O/c1-2-3-10(16)8-5-4-7(6-9(8)12)11(13,14)15/h4-6,10,16H,2-3H2,1H3

InChI Key

QGPUWROWKFUHHG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C(F)(F)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (0.30 mL, 2.1 mmol) in THF (6 mL) was added dropwise 1.5M butyllithium in THF (1.65 mL) at −78° C. The mixture was stirred at −78° C. for 15 minutes, to which was added a solution of butyraldehyde (0.18 mL, 2.5 mmol) in THF (2 ml) at −78° C. After stirring at −78° C. for 30 minutes, the mixture was treated with acetic acid (1 mL)/THF (2 mL), and then followed by water at room temperature. The organic layer was separated, and the aqueous layer was extracted with ether. The combined organic layers were washed with saturated brine. After drying over anhydrous sodium sulfate, the solvent was removed under reduced pressure to give 1-[2-fluoro-4-(trifluoromethyl)-phenyl]butanol. To a suspension of the product and powdered Molecular sieves 3A (750 mg) in dichloromethane was added pyridinium chlorochromate (887 mg, 4.12 mmol). The mixture was stirred for 16 hours at room temperature, to which was added ether (20 mL) and silica gel (Wakogel C-300HG, 2 g). The mixture was stirred for 10 minutes at room temperature, and filtered. The filtrate was concentrated to dryness, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1), to give the titled compound as a white crystal (323 mg, yield 67%).
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0.3 mL
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reactant
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6 mL
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1.65 mL
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0.18 mL
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2 mL
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1 mL
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2 mL
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